molecular formula C10H8Cl2O B097092 6,7-Dichloro-2-tetralone CAS No. 17556-22-8

6,7-Dichloro-2-tetralone

Cat. No. B097092
CAS RN: 17556-22-8
M. Wt: 215.07 g/mol
InChI Key: BEZIJCXXAGNMFX-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-tetralone is a cyclic ketone that is a chlorinated derivative of 2-tetralone. While the provided papers do not directly discuss 6,7-dichloro-2-tetralone, they do provide insights into the chemistry of related tetralone compounds. Tetralones, in general, are important intermediates in the synthesis of various natural products, pharmaceuticals, and other organic compounds due to their high reactivity and structural significance.

Synthesis Analysis

The synthesis of tetralone derivatives often begins with readily available starting materials. For instance, the synthesis of 6,7-dimethoxy-2-tetralone starts from 3,4-dimethoxyphenylacetic acid, followed by a series of reactions including iodination, esterification, Heck cross-coupling, hydrogenation, Dieckmann condensation, and decarboxylation to yield the desired tetralone . Similarly, 6-methoxy-1-tetralone serves as a starting material for the stereospecific synthesis of tetracyclic triterpenes . The synthesis of dinitro-tetralones involves nitration, acetyl cleavage, and Oppenauer oxidation . These methods demonstrate the versatility of tetralone derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tetralone derivatives is characterized by a fused cyclohexane and benzene ring with a ketone functional group. Substituents on the aromatic ring, such as methoxy or chloro groups, can significantly influence the reactivity and subsequent transformations of the compound. For example, the presence of methoxy groups in positions 6 and 7 on the tetralone ring can affect the synthesis route and the properties of the final product .

Chemical Reactions Analysis

Tetralone derivatives undergo various chemical reactions that are essential for the synthesis of complex molecules. Dehydrogenation, bromination, and Beckman rearrangement are some of the reactions that have been studied. For instance, dehydrogenation of 6-methoxy-1-tetralone using palladium catalysts and quinones has been explored . The synthesis of 6-iodo-1-tetralone involves acetylation, oximation, Beckman rearrangement, oxidation, and Sandmeyer reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetralone derivatives are influenced by their molecular structure. The presence of substituents like methoxy or chloro groups can affect properties such as solubility, melting point, and reactivity. These properties are crucial for the practical application of tetralone derivatives in the synthesis of natural products and pharmaceuticals. For example, the synthesis of 6-isopropyl-7-methoxy-tetralones demonstrates the importance of these compounds as intermediates for natural products with anti-cancer and anti-viral properties .

Scientific Research Applications

  • 6,7-Dimethoxy-2-tetralone

    • Application Summary : This compound is used for enamine preparation and elaboration to dopamine agonists .
  • 7-Methoxy-1-tetralone

    • Application Summary : This compound is an essential intermediate for the opioid analgesic drug (-)-dezocine .
    • Methods of Application : The compound is synthesized through a multi-step continuous-flow strategy, which offers significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
    • Results or Outcomes : The flow protocol provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity). Moreover, reaction efficiency is highly improved with a throughput of 0.49 g/h, and the total reaction time is markedly reduced from hours in batch to minutes in flow process .
  • 6,7-Dimethoxy-2-tetralone

    • Application Summary : This compound is a starting material for many dopaminergic compounds. Its utility has been recorded in the synthesis of natural alkaloids, cyclic amino acids and as novel antagonists of human TRPVI .
  • 5,6-Dimethoxy-1-tetralone

    • Application Summary : This compound is a key intermediate in the synthesis of novel antidepressants which are the α-2-antagonists and norepinephrine uptake inhibitors. It can also be a synthon for certain 2-substituted octobenzo(f)quinoline which are dopamine agonists .
  • 6,7-Dimethoxy-2-tetralone

    • Application Summary : This compound is a starting material for many dopaminergic compounds. Its utility has been recorded in the synthesis of natural alkaloids, cyclic amino acids and as novel antagonists of human TRPVI .
  • 5,6-Dimethoxy-1-tetralone

    • Application Summary : This compound is a key intermediate in the synthesis of novel antidepressants which are the α-2-antagonists and norepinephrine uptake inhibitors. It can also be a synthon for certain 2-substituted octobenzo(f)quinoline which are dopamine agonists .

Safety And Hazards

The safety data sheet for 5,7-Dichloro-2-tetralone suggests that dust formation should be avoided, and breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

6,7-dichloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZIJCXXAGNMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403441
Record name 6,7-dichloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-2-tetralone

CAS RN

17556-22-8
Record name 6,7-Dichloro-3,4-dihydro-2(1H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17556-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dichloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR de Costa, X He, JTM Linders… - Journal of medicinal …, 1993 - ACS Publications
As a continuation of our earlier study (J. Med. Chem. 1992, 35, 4334-4343) we conformationally restricted the-receptor ligand 2-(l-pyrrolidinyl)-JV-[2-(3, 4-dichlorophenyl) ethyl]-N-…
Number of citations: 78 pubs.acs.org
A Rosowsky, J Battaglia, KKN Chen… - Journal of the …, 1969 - pubs.rsc.org
Improved methods of preparation of 6- and 7-chloro-2-naphthylamine from sodium 2-naphthol-6-sulphonate and disodium naphthalene-2,7-disulphonate, respectively, are described. …
Number of citations: 10 pubs.rsc.org

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